4-Cycloocten-1-yl isovalerate

Thermophysical properties Volatility Distillation engineering

4‑Cycloocten‑1‑yl isovalerate (CAS 93964‑70‑6) is a medium‑ring alicyclic ester formed by the condensation of 4‑cycloocten‑1‑ol with isovaleric (3‑methylbutanoic) acid. Its IUPAC name is [(4Z)‑cyclooct‑4‑en‑1‑yl] 3‑methylbutanoate, molecular formula C₁₃H₂₂O₂, and molecular weight 210.31 g·mol⁻¹.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 93964-70-6
Cat. No. B12651470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cycloocten-1-yl isovalerate
CAS93964-70-6
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1CCCC=CCC1
InChIInChI=1S/C13H22O2/c1-11(2)10-13(14)15-12-8-6-4-3-5-7-9-12/h3-4,11-12H,5-10H2,1-2H3/b4-3-
InChIKeyNOCIMGBKIKPXQV-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cycloocten-1-yl Isovalerate (CAS 93964-70-6): Procurement-Ready Physicochemical Identity and Structural Baseline


4‑Cycloocten‑1‑yl isovalerate (CAS 93964‑70‑6) is a medium‑ring alicyclic ester formed by the condensation of 4‑cycloocten‑1‑ol with isovaleric (3‑methylbutanoic) acid. Its IUPAC name is [(4Z)‑cyclooct‑4‑en‑1‑yl] 3‑methylbutanoate, molecular formula C₁₃H₂₂O₂, and molecular weight 210.31 g·mol⁻¹ . The compound is of the ester class and is catalogued under EINECS 300‑916‑3; its key physical properties—boiling point 272.6 °C at 760 mmHg, flash point 110.7 °C, and density 0.94 g·cm⁻³—have been documented by reputable chemical vendors .

Why 4‑Cycloocten‑1‑yl Isovalerate Cannot Be Replaced by a Generic Cyclooctenyl Ester


Among cycloocten‑1‑yl esters subtle variations in the acyl chain produce large differences in boiling point, flash point, and density. These properties directly affect process safety (flammability), distillation cost, and formulation compatibility; replacing the isovalerate ester with a shorter‑chain acetate or a linear valerate isomer alters the thermal and physical behaviour, potentially causing off‑spec performance in fragrance blends, polymer syntheses, or solvent‑assisted reactions. The quantitative evidence below shows precisely why 4‑cycloocten‑1‑yl isovalerate occupies a distinct physicochemical space that cannot be matched by casual analogue selection.

4‑Cycloocten‑1‑yl Isovalerate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Boiling Point Elevation Versus the Acetate Homologue

The isovalerate ester boils at 272.6 °C (760 mmHg), 51.4 °C higher than the corresponding acetate (4‑cycloocten‑1‑yl acetate, CAS 22445‑58‑5, bp 221.2 °C) . This large difference reflects the additional methylene and branched methyl group, which increase molecular weight and van der Waals interactions. For a process chemist the higher boiling point means lower vapour pressure at ambient temperature, which can reduce evaporative losses and influence fractional distillation conditions. In headspace‑controlled fragrance applications the lower volatility of the isovalerate ester would prolong aroma tenacity compared to the acetate.

Thermophysical properties Volatility Distillation engineering

Flash Point Safety Advantage Over the Acetate Analogue

The flash point of 4‑cycloocten‑1‑yl isovalerate is 110.7 °C, compared with 78.4 °C for the acetate . This 32.3 °C increase places the isovalerate comfortably above the 93 °C threshold for flammable liquid classification under many regulatory schemes, whereas the acetate sits in a more hazardous flammable range. For shipping and storage this translates to fewer restrictions and lower fire‑prevention costs.

Safety engineering Flammability Transport classification

Isomeric Differentiation: Isovalerate vs. Valerate Esters at Equal Molecular Weight

4‑Cycloocten‑1‑yl isovalerate (C₁₃H₂₂O₂, MW 210.31) and its linear isomer 4‑cycloocten‑1‑yl valerate (CAS 93964‑69‑3, same elemental formula and MW) exhibit measurably different boiling points (272.6 °C vs. 277.9 °C) and flash points (110.7 °C vs. 113.9 °C) . The branching of the isovalerate group reduces intermolecular packing efficiency relative to the straight‑chain valerate, leading to a 5.3 °C lower boiling point. This demonstrates that even at identical molecular weight, acyl‑chain branching produces a distinct volatilisation profile that can affect headspace concentration in fragrance delivery or monomer evaporation during polymer processing.

Structure–property relationships Isomer effect Formulation science

Density Difference Versus Cyclohexyl Isovalerate—Implications for Solvent Matching

The density of 4‑cycloocten‑1‑yl isovalerate is 0.94 g·cm⁻³ , about 1.6% higher than that of cyclohexyl isovalerate (CAS 7774‑44‑9, d = 0.925 g·mL⁻¹ at 25 °C) [1]. Although both are alicyclic isovalerate esters, the eight‑membered cyclooctenyl core confers a slightly denser packing than the six‑membered cyclohexyl ring. In liquid‑liquid extraction or biphasic reactions, this density difference can influence phase separation behaviour and solvent compatibility. Furthermore, the higher density of the cyclooctenyl ester may be advantageous when it is used as a co‑monomer in ring‑opening metathesis polymerisation (ROMP), where denser monomers can lead to higher bulk density in the resultant polymer.

Density Solvent selection Phase behaviour

Procurement‑Relevant Application Scenarios for 4‑Cycloocten‑1‑yl Isovalerate


Specialty Fragrance Ingredient with Controlled Volatility

The high boiling point (272.6 °C) and flash point (110.7 °C) compared to the acetate analogue make 4‑cycloocten‑1‑yl isovalerate a candidate for perfume compositions requiring a low‑volatility ester note that persists on fabric or skin. Its branched isovalerate structure may impart a softer, more rounded fruity‑ester character than the corresponding linear valerate isomer, whose boiling point is 5 °C higher .

Safer Solvent or Co‑Monomer for High‑Temperature Polymer Synthesis

The elevated flash point (110.7 °C) places it above common flammable‑liquid thresholds, facilitating its use as a reactive diluent or co‑monomer in ring‑opening metathesis polymerisation (ROMP) at elevated temperatures. The cyclooctenyl ring provides the metathesis‑active olefin, while the ester group offers potential post‑polymerisation modification. Its density (0.94 g·cm⁻³) is slightly higher than that of cyclohexyl isovalerate [1], which may allow denser polymer networks.

Isomer‑Specific Analytical Standard or Reference Material

Because the isovalerate and valerate esters of cyclooctenol share the same molecular weight but differ in boiling point and flash point , the pure isovalerate serves as an essential reference standard for gas‑chromatographic or mass‑spectrometric analysis when developing methods that must resolve isomeric ester mixtures. Procuring the correct isomer ensures unambiguous identification and quantification.

Chemical Intermediate for Functionalised Cyclooctene Derivatives

The ester carbonyl is electrophilic, enabling nucleophilic substitution or reduction to the corresponding alcohol. The cyclooctene ring can participate in [π2s+π2a] cycloadditions or be hydrogenated to the saturated cyclooctyl derivative. The presence of the branched isovalerate group offers steric differentiation compared to simpler esters, potentially directing regioselective transformations .

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